8-Bromochroman-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

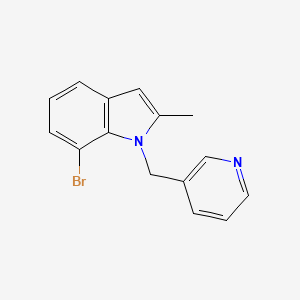

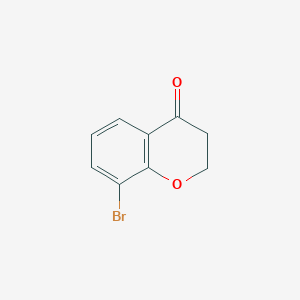

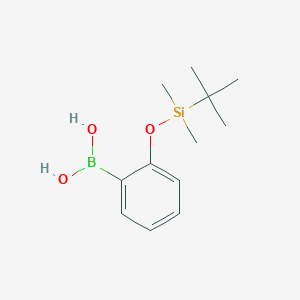

8-Bromochroman-4-one is a chemical compound that has gained attention in scientific research due to its diverse properties and potential applications in various fields . It has a molecular weight of 227.06 and its IUPAC name is 8-bromo-2,3-dihydro-4H-chromen-4-one .

Synthesis Analysis

The synthesis of chroman-4-one derivatives, including 8-Bromochroman-4-one, has been reported in several studies. The analogues were efficiently synthesized in a one-step procedure including a base-mediated aldol condensation using microwave irradiation . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

Molecular Structure Analysis

The molecular structure of 8-Bromochroman-4-one is represented by the linear formula C9H7BrO2 . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Chemical Reactions Analysis

Chroman-4-one derivatives have been evaluated as novel inhibitors of SIRT2, an enzyme involved in aging-related diseases, e.g., neurodegenerative disorders . The most potent compounds, with inhibitory concentrations in the low micromolar range, were substituted in the 2-, 6-, and 8-positions .

Physical And Chemical Properties Analysis

8-Bromochroman-4-one is a solid at room temperature . Its molecular weight is 227.05 g/mol and it has a density of 1.196 ± 0.06 g/cm³ . It has a topological polar surface area of 26.3 Ų .

Applications De Recherche Scientifique

Medicinal Chemistry: Building Block for Therapeutic Compounds

The chroman-4-one framework, to which 8-Bromochroman-4-one belongs, is a significant structural entity in medicinal chemistry. It serves as a major building block for synthesizing a wide variety of compounds with remarkable biological and pharmaceutical activities . The introduction of a bromine atom at the 8th position can potentially enhance these activities or confer additional properties, making it a valuable compound for drug development.

Organic Synthesis: Methodologies Improvement

Researchers have conducted several studies to improve the synthetic methodologies of 4-chromanone-derived compounds, including 8-Bromochroman-4-one . These advancements in synthetic methods are crucial for the efficient production of these compounds, which can be used in various chemical reactions and as intermediates in the synthesis of more complex molecules.

Pharmacological Activities: Diverse Biological Actions

8-Bromochroman-4-one derivatives exhibit a broad spectrum of pharmacological activities. They have been studied for their potential as anticancer agents, TNF-α inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and antileishmanial properties . This makes them highly relevant for the development of new treatments and therapies in various fields of medicine.

Cosmetic Applications: Skin and Hair Care

Derivatives of 8-Bromochroman-4-one have been used as active compounds in cosmetic preparations. They are involved in the care, improvement, and refreshment of the texture of the skin and hair. Additionally, they are used in the treatment of skin and hair-related defects such as inflammation, allergies, or wound healing processes . This highlights the compound’s versatility beyond pharmaceuticals.

Biological Studies: Enzyme Inhibition

The compound’s derivatives have shown promise as enzyme inhibitors, including anti-acetylcholinesterase (AchE) inhibitors . This is particularly important in the study of diseases like Alzheimer’s, where AchE inhibitors can play a role in managing symptoms by increasing the levels of acetylcholine in the brain.

Antiviral Research: HIV and Anticoronal Activities

In the realm of antiviral research, 8-Bromochroman-4-one has been investigated for its potential against viruses, including HIV and coronaviruses . Its derivatives could provide a scaffold for developing new antiviral drugs that can help in the fight against these global health threats.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-bromo-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFCRUZREBSOGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610538 |

Source

|

| Record name | 8-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromochroman-4-one | |

CAS RN |

204377-88-8 |

Source

|

| Record name | 8-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)

![3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1287114.png)

![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)